1-[2,5-dimethyl-4-[(Z)-2-nitroethenyl]phenyl]pyrrolidine
Overview
Description
1-[2,5-dimethyl-4-[(Z)-2-nitroethenyl]phenyl]pyrrolidine is a compound that features a pyrrolidine ring substituted with a 2,5-dimethyl-4-[(Z)-2-nitroethenyl]phenyl group. Pyrrolidine derivatives are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of 1-[2,5-dimethyl-4-[(Z)-2-nitroethenyl]phenyl]pyrrolidine involves several steps:
Reaction Conditions: The reactions often require specific conditions such as the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production may involve optimizing these synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1-[2,5-dimethyl-4-[(Z)-2-nitroethenyl]phenyl]pyrrolidine undergoes various chemical reactions:
Scientific Research Applications
1-[2,5-dimethyl-4-[(Z)-2-nitroethenyl]phenyl]pyrrolidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2,5-dimethyl-4-[(Z)-2-nitroethenyl]phenyl]pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, enzyme activity, and gene expression, contributing to its pharmacological and therapeutic effects.
Comparison with Similar Compounds
1-[2,5-dimethyl-4-[(Z)-2-nitroethenyl]phenyl]pyrrolidine can be compared with other pyrrolidine derivatives:
Properties
IUPAC Name |
1-[2,5-dimethyl-4-[(Z)-2-nitroethenyl]phenyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11-10-14(15-6-3-4-7-15)12(2)9-13(11)5-8-16(17)18/h5,8-10H,3-4,6-7H2,1-2H3/b8-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNUSTZJNGAAJL-YVMONPNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCCC2)C)C=C[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1N2CCCC2)C)/C=C\[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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